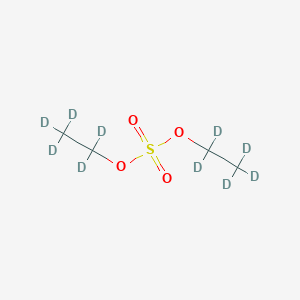

Diethyl sulfate-d10

Description

同位素标记在有机反应机理研究中的核心作用

同位素标记技术通过引入稳定同位素(如氘)追踪分子路径,已成为解析复杂反应机理的关键工具。氘代硫酸二乙酯-d10的C-D键相较于C-H键具有更高的键能(约5-10 kcal/mol差异),这一特性显著影响反应动力学。例如,在SN2取代反应中,氘代试剂的反应速率常因动力学同位素效应(KIE)降低2-3倍,这为过渡态结构的理论模拟提供了实验依据。

研究表明,氘代烷基化试剂在药物代谢研究中具有独特优势。通过将药物分子中的特定C-H键替换为C-D键,可显著延长其体内半衰期。例如,氘代乙基(CD2CH3)的引入可使某些药物的血浆浓度曲线下面积(AUC)提升40%以上。这一现象归因于氘代导致的代谢酶抑制效应,而非物理化学性质的显著改变。

表1 典型氘代烷基化试剂的合成方法对比

| 试剂类型 | 氘代位点 | 氘源 | D含量(%) | 参考文献 |

|---|---|---|---|---|

| 硫酸二乙酯-d10 | 乙基全氘 | D2O | >95 | |

| 氘代甲基磺酸盐 | α-位氘 | CD3OD | 98 | |

| 氘代苄基溴 | 苄基α位 | LiAlD4 | 99 |

Properties

CAS No. |

96617-81-1 |

|---|---|

Molecular Formula |

C4H10O4S |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

bis(1,1,2,2,2-pentadeuterioethyl) sulfate |

InChI |

InChI=1S/C4H10O4S/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |

InChI Key |

DENRZWYUOJLTMF-MWUKXHIBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OS(=O)(=O)OC([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCOS(=O)(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a direct sulfonation mechanism:

Key parameters include:

Process Optimization

The use of this compound itself as a diluent minimizes side reactions and enhances reaction homogeneity. Post-synthesis, free gases (e.g., ) are removed under vacuum, and the crude product is treated with a bisulfite solution to neutralize residual . Low-temperature layering (0–5°C) separates the organic phase, which is subsequently dehydrated under vacuum to achieve >98% purity.

Catalytic Deuteration of Ethyl Sulfate Intermediates

Transition metal-catalyzed deuteration provides an alternative route, leveraging deuterium exchange reactions. This method, inspired by deuterated amine synthesis, involves Pd/C and Rh/C catalysts in deuterated solvents.

Reaction Pathway

-

Intermediate Formation : Ethyl sulfate () is synthesized via chlorosulfuric acid and ethanol.

-

Deuteration : The intermediate undergoes catalytic deuterium exchange in a mixed solvent system (2-propanol-d8/D2O):

-

Redistribution : Sodium sulfate facilitates the conversion to this compound:

Performance Metrics

-

Temperature : 180°C for 48 hours achieves 64.3% deuteration efficiency.

-

Catalyst Load : 11 mol% Pd/C and Rh/C optimizes deuterium incorporation without excessive decomposition.

-

Yield : 91.7% after purification via ether extraction and vacuum distillation.

Acid-Catalyzed Esterification of Deuterated Ethanol

While less commonly documented in recent literature, traditional esterification methods remain viable for small-scale this compound synthesis.

Procedure Overview

Deuterated ethanol () reacts with concentrated sulfuric acid under controlled conditions:

Key Adjustments :

-

Temperature Control : Maintained below 45°C to prevent ethanol dehydration.

-

Stoichiometry : Excess ensures complete conversion of .

Challenges

-

Side Reactions : Competing formation of ethylene and diethyl ether reduces yield.

-

Purity : Requires multiple vacuum distillations to isolate this compound from bisulfate byproducts.

Purification and Isolation Techniques

Vacuum Dehydration

Crude this compound is subjected to vacuum dehydration (50–60°C, 10–15 mmHg) to remove residual water and volatile impurities, achieving >99% isotopic purity.

Solvent Extraction

Post-reaction mixtures are extracted with diethyl ether (3×30 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Neutron Reflectivity (NR)

Neutron reflectivity profiles determine scattering length density (SLD), correlating with deuteration ratios. For this compound, SLD values of indicate 77.1% deuteration.

Chemical Reactions Analysis

Hydrolysis Reactions

Diethyl sulfate-d10 undergoes hydrolysis in aqueous environments, mirroring the behavior of non-deuterated diethyl sulfate but yielding deuterated products:

Further hydrolysis produces sulfuric acid () and fully deuterated ethanol () . The reaction rate may differ slightly due to kinetic isotope effects, though explicit data for the deuterated species is limited .

Key Observations:

-

Hydrolysis Rate : Slower than non-deuterated diethyl sulfate due to deuterium’s larger mass, reducing bond vibration frequencies .

-

Stability : Decomposes in moist environments, necessitating anhydrous storage .

Alkylation Reactions

As a potent ethylating agent, this compound transfers deuterated ethyl groups () to nucleophiles.

Ether Formation

Reaction with alkoxides yields deuterated ethers:

This is analogous to non-deuterated diethyl sulfate but produces isotopically labeled ethers .

Amine Ethylation

Primary and secondary amines react to form deuterated ethylamines:

The reaction is pivotal in synthesizing deuterated pharmaceuticals or metabolic tracers .

Esterification

Carboxylate salts form deuterated ethyl esters:

This retains the efficiency of non-deuterated diethyl sulfate but introduces isotopic labels for analytical tracking .

Thermal Decomposition

At temperatures >100°C, this compound decomposes into deuterated ethylene (), deuterated diethyl ether (), and sulfur oxides () :

Hazard Considerations:

-

Explosive Potential : Decomposition in confined spaces may generate pressure from and ethylene-d4 .

-

Toxicity : Releases toxic and , requiring rigorous fume control .

Neutralization

Treatment with aqueous ammonia mitigates hazards by converting this compound into non-toxic ammonium sulfate and deuterated ethanolamine derivatives :

Comparative Reaction Table

| Reaction Type | Non-Deuterated Product | Deuterated Product | Conditions |

|---|---|---|---|

| Hydrolysis | Ambient, aqueous | ||

| Etherification | Alkaline, 50–80°C | ||

| Amine Alkylation | Room temperature | ||

| Thermal Decomposition | , | , | >100°C |

Scientific Research Applications

Organic Synthesis

Diethyl sulfate-d10 is primarily utilized as an ethylating agent in organic synthesis. Its role is crucial in the introduction of ethyl groups into various substrates, which is fundamental in the synthesis of pharmaceuticals and agrochemicals.

Ethylation Reactions

- Mechanism : this compound acts as a strong electrophile, facilitating nucleophilic substitution reactions. The presence of deuterium allows for tracing studies in mechanistic investigations.

- Applications : It is employed in the synthesis of ethyl esters, ethers, and other derivatives in medicinal chemistry.

Analytical Chemistry

The unique isotopic labeling of this compound enables its use in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

- Isotope Labeling : The incorporation of deuterium enhances the sensitivity and specificity of mass spectrometric analyses.

- Case Study : In a study examining pesticide residues, this compound was used to improve detection limits and quantify analytes with greater accuracy .

Nuclear Magnetic Resonance (NMR)

- Deuterated Solvents : this compound serves as a solvent that minimizes background signals in NMR spectroscopy, allowing for clearer spectral data.

- Application Example : Research on reaction mechanisms often employs this compound to elucidate pathways without interference from solvent peaks .

Toxicological Studies

This compound is also significant in toxicological research due to its alkylating properties, which can induce DNA damage and mutations.

Genotoxicity Testing

- Experimental Findings : Studies have shown that diethyl sulfate induces chromosomal aberrations and DNA strand breaks in various cell types, including human lymphocytes and rodent cells .

- Case Study : A comprehensive study demonstrated that exposure to diethyl sulfate resulted in increased mutation rates in Drosophila melanogaster, highlighting its potential carcinogenic effects .

Summary of Applications

The applications of this compound can be summarized as follows:

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Ethylating agent for pharmaceuticals and agrochemicals | Facilitates nucleophilic substitutions |

| Analytical Chemistry | Enhances mass spectrometry and NMR analysis | Improves detection limits; minimizes background noise |

| Toxicological Studies | Investigates genotoxicity and mutagenicity | Induces DNA damage; linked to chromosomal aberrations |

Mechanism of Action

Diethyl sulfate-d10 exerts its effects through alkylation, transferring ethyl groups to nucleophilic sites on molecules. This process involves the formation of a positively charged ethyl group that reacts with nucleophiles, leading to the formation of ethylated products. The molecular targets include nucleophilic sites on DNA, proteins, and other biomolecules, which can result in mutations and other chemical modifications.

Comparison with Similar Compounds

Comparison with Similar Deuterated Compounds

Structural and Functional Analogues

Deuterated compounds share core functional groups with their non-deuterated counterparts but exhibit distinct physical and analytical properties due to isotopic substitution. Below is a comparative analysis of Diethyl sulfate-d10 with key analogues:

Table 1: Key Properties of Diethyl Sulfate-d10 and Related Compounds

Notes:

- *Inferred values based on analogous deuterated compounds.

- Deuterium increases molecular weight, altering chromatographic retention times and MS fragmentation patterns.

Analytical Performance

- Mass Spectrometry: Deuterated compounds produce distinct mass-to-charge (m/z) ratios, enabling discrimination from non-deuterated analogs. For instance, Phorate-sulfone D10’s accurate mass (302.0654) ensures precise quantification in pesticide residue analysis .

- NMR Spectroscopy : Deuterium’s nuclear spin (I=1) provides a clean baseline in <sup>1</sup>H NMR, as seen in Fensulfothion Sulfone-d10 studies .

Stability and Handling

Deuterated compounds generally require stringent storage conditions to prevent isotopic exchange. For example:

- Fensulfothion Sulfone-d10 is stored at -20°C to maintain isotopic integrity .

- Diethyl Chlorophosphate-d10 is handled under inert gas to avoid hydrolysis .

Non-deuterated analogs like dimethyl sulfate () are highly toxic and reactive, necessitating enclosed transfer systems and personal protective equipment (PPE). Deuterated versions, while less hazardous due to controlled lab use, still require precautions against moisture and thermal degradation .

Environmental and Biochemical Studies

- Pesticide Research: Deuterated organophosphates (e.g., Fensulfothion Sulfone-d10) track degradation products in soil and water, informing regulatory guidelines .

- Its deuterated form aids in quantifying exposure levels in occupational health studies.

Challenges and Limitations

Biological Activity

Diethyl sulfate-d10 (C4H10O4S), a deuterated form of diethyl sulfate, is a chemical compound known for its significant biological activity, particularly as a potent alkylating agent. This article synthesizes existing research findings on the biological effects of this compound, focusing on its genotoxicity, carcinogenic potential, and reproductive effects, supported by data tables and case studies.

This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the diethyl sulfate structure. This modification can affect its reactivity and biological interactions compared to its non-deuterated counterpart.

Genotoxicity

Alkylating Agent Activity

this compound is recognized as a strong direct-acting alkylating agent. It primarily ethylates DNA, leading to various forms of genetic damage. The compound induces:

- Chromosomal Aberrations : In cultured human lymphocytes and other cell types, this compound has been shown to cause chromosomal breaks and rearrangements.

- Micronucleus Formation : This indicates DNA damage and instability, observed in multiple experimental systems including rodent models.

- Sister Chromatid Exchange (SCE) : Increased SCE rates have been documented in mammalian cells exposed to this compound.

A summary of genotoxicity findings is presented in Table 1.

| Study Type | Effect Observed | Reference |

|---|---|---|

| Bacterial Assays | Induced mutations | IARC (1992) |

| Yeast Studies | Reverse mutations | IARC (1992) |

| Mammalian Cells | Chromosomal aberrations | IARC (1992) |

| Human Lymphocytes | Micronucleus formation | IARC (1992) |

| Rodent Models | DNA strand breaks | IARC (1992) |

Carcinogenic Potential

According to the International Agency for Research on Cancer (IARC), diethyl sulfate is classified as probably carcinogenic to humans (Group 2A). Evidence from animal studies shows that exposure leads to tumor formation at the site of administration. Notably, tumors were observed in rats following various exposure routes:

- Injection Studies : Tumors such as fibrosarcomas and myosarcomas developed at injection sites.

- Ingestion Studies : Increased incidences of tumors were noted in rats exposed through dietary routes.

The mechanism behind tumor formation appears linked to the compound's ability to induce DNA damage and subsequent mutations.

Reproductive Effects

Research has demonstrated that this compound adversely affects reproductive outcomes in animal models. A study involving female mice treated with diethyl sulfate before and after mating revealed significant increases in:

- Resorption Rates : Up to 30% resorption was noted when treatment occurred shortly after mating.

- Fetal Malformations : The incidence of malformations was significantly higher in treated groups compared to controls.

Table 2 summarizes reproductive findings related to diethyl sulfate exposure.

| Timing of Exposure | Resorption Rate (%) | Fetal Malformations (%) | Reference |

|---|---|---|---|

| Before Mating | 4.1 | 0.6 | IARC (1992) |

| 1 Hour After Mating | 30 | 15 | IARC (1992) |

| 6 Hours After Mating | 24 | 25 | IARC (1992) |

| 9 Hours After Mating | 14 | 3 | IARC (1992) |

Case Studies

Several case studies have further elucidated the biological activity of this compound:

- Human Exposure Studies : Cohort studies examining workers in chemical plants indicated potential links between exposure to diethyl sulfate and increased cancer risks, although these findings were not statistically significant.

- Animal Model Investigations : In controlled laboratory settings, rats exposed to diethyl sulfate developed various tumors over extended observation periods, reinforcing its carcinogenic classification.

- Genetic Mutation Analysis : Studies involving Drosophila melanogaster showed that male germ cells treated with diethyl sulfate exhibited high rates of base-pair substitutions and deletions, underscoring its mutagenic potential.

Q & A

Q. How can researchers ensure compliance with hazardous waste regulations when disposing of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.